

Jarin-1: A Potent and Specific Inhibitor of Jasmonate Signaling

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Compound of Interest

Compound Name: *Jarin-1*

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological and developmental processes, including growth, defense against pathogens and herbivores, and reproductive development. The most bioactive form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), the synthesis of which is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1). **Jarin-1** has emerged as a powerful chemical tool for dissecting the jasmonate signaling pathway. It is a selective inhibitor of JAR1, effectively blocking the biosynthesis of JA-Ile and thereby attenuating downstream jasmonate-mediated responses.[1][2] This technical guide provides an in-depth overview of the effects of **Jarin-1** on the jasmonate signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Targeting the Gateway to Jasmonate Activity

Jarin-1 functions as a specific inhibitor of the jasmonic acid-amido synthetase JAR1.[3] JAR1 is a key enzyme in the jasmonate signaling pathway, responsible for conjugating jasmonic acid (JA) to the amino acid isoleucine to form the biologically active JA-Ile.[1] By inhibiting JAR1, **Jarin-1** effectively prevents the formation of JA-Ile, the ligand required for the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-

DOMAIN (JAZ) repressor proteins. This interaction is a prerequisite for the subsequent degradation of JAZ proteins via the 26S proteasome pathway and the activation of jasmonate-responsive genes. Consequently, the inhibitory action of **Jarin-1** leads to the suppression of a multitude of jasmonate-dependent physiological responses.[\[1\]](#)[\[2\]](#)

Quantitative Data on Jarin-1 Activity

The efficacy of **Jarin-1** as a JAR1 inhibitor has been quantified through various in vitro and in vivo experiments. This section summarizes the key quantitative data in structured tables for easy comparison.

Table 1: In Vitro Inhibition of JAR1 by **Jarin-1**

Parameter	Value	Species	Reference
IC50	3.8 μ M	Arabidopsis thaliana	[3] [4] [5] [6] [7]

Table 2: In Vivo Effects of **Jarin-1** on Jasmonate Levels in Arabidopsis thaliana

Treatment	JA-Ile Levels (pmol/g FW)	JA Levels (pmol/g FW)	Reference
Mock (DMSO) + JAMe (1h)	~180	~1200	[8]
10 μ M Jarin-1 + JAMe (1h)	~80	~1200	[8]
30 μ M Jarin-1 + JAMe (1h)	~40	~1200	[8]
Mock (DMSO) + JAMe (3h)	~120	~1000	[8]
10 μ M Jarin-1 + JAMe (3h)	~50	~1000	[8]
30 μ M Jarin-1 + JAMe (3h)	~20	~1000	[8]

Table 3: Effect of **Jarin-1** on Methyl Jasmonate (MeJA)-Induced Root Growth Inhibition in Seedlings

Plant Species	MeJA Concentration	Jarin-1 Concentration	Observation	Reference
Arabidopsis thaliana	-	-	Jarin-1 alleviates MeJA-induced root growth inhibition.	[9]
Medicago truncatula	10 μ M	5 μ M or 10 μ M	Partially alleviated the root growth inhibition by MeJA.	[9][10][11]
Solanum lycopersicum	10 μ M	10 μ M	No effect on MeJA-induced root growth inhibition.	[9][10][11][12][13]
Brassica nigra	10 μ M	10 μ M	No effect on MeJA-induced root growth inhibition.	[9][10][11][12][13]

Note: The species-specific activity of **Jarin-1** is an important consideration for its application in different plant systems.[9][12][13][14]

Experimental Protocols

This section outlines detailed methodologies for key experiments involving **Jarin-1**.

In Vitro JAR1 Inhibition Assay

This protocol is adapted from methodologies used to determine the IC50 value of **Jarin-1**.

Objective: To determine the concentration of **Jarin-1** required to inhibit 50% of JAR1 enzymatic activity.

Materials:

- Purified recombinant JAR1 enzyme
- Jasmonic acid (JA)
- L-isoleucine (Ile)
- ATP
- **Jarin-1**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
- Detection reagent for AMP or PPi (e.g., coupled enzyme assay system)
- Microplate reader

Procedure:

- Prepare a series of **Jarin-1** dilutions in the assay buffer.
- In a microplate, combine the assay buffer, JA, L-isoleucine, and the various concentrations of **Jarin-1**.
- Initiate the reaction by adding purified JAR1 enzyme to each well.
- Incubate the plate at a constant temperature (e.g., 30°C) for a defined period.
- Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
- Measure the amount of product formed (e.g., AMP or PPi) using a suitable detection method and a microplate reader.
- Plot the percentage of JAR1 activity against the logarithm of the **Jarin-1** concentration.

- Calculate the IC50 value from the resulting dose-response curve.[4]

In Vivo Jarin-1 Treatment and Jasmonate Quantification

This protocol describes the treatment of plant seedlings with **Jarin-1** and the subsequent analysis of endogenous jasmonate levels.

Objective: To assess the effect of **Jarin-1** on the biosynthesis of JA-Ile in planta.

Materials:

- Plant seedlings (e.g., *Arabidopsis thaliana*) grown in hydroponic or sterile agar medium.
- **Jarin-1** stock solution (dissolved in DMSO).
- Methyl jasmonate (MeJA) or other elicitors to induce jasmonate biosynthesis.
- Liquid nitrogen.
- Extraction solvent (e.g., methanol with internal standards like [$^2\text{H}_6$]JA and [$^2\text{H}_2$]JA-Ile).
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

- Treat the seedlings with different concentrations of **Jarin-1** (e.g., 10 μM , 30 μM) or a mock control (DMSO) for a specified duration (e.g., 30 minutes).[8]
- Induce jasmonate biosynthesis by treating the seedlings with an elicitor like MeJA (e.g., 100 μM) for various time points (e.g., 1 hour, 3 hours).[8]
- Harvest the plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
- Extract the jasmonates from the ground tissue using the extraction solvent containing internal standards.
- Analyze the levels of JA and JA-Ile in the extracts using LC-MS/MS.[8]

Root Growth Inhibition Assay

This protocol is used to evaluate the biological activity of **Jarin-1** in counteracting the effects of exogenous jasmonates on plant growth.

Objective: To determine if **Jarin-1** can rescue the root growth inhibition caused by MeJA.

Materials:

- Seeds of the plant species to be tested.
- Sterile agar plates with growth medium (e.g., half-strength Murashige and Skoog).
- Methyl jasmonate (MeJA) stock solution.
- **Jarin-1** stock solution.
- Ruler or imaging system for measuring root length.

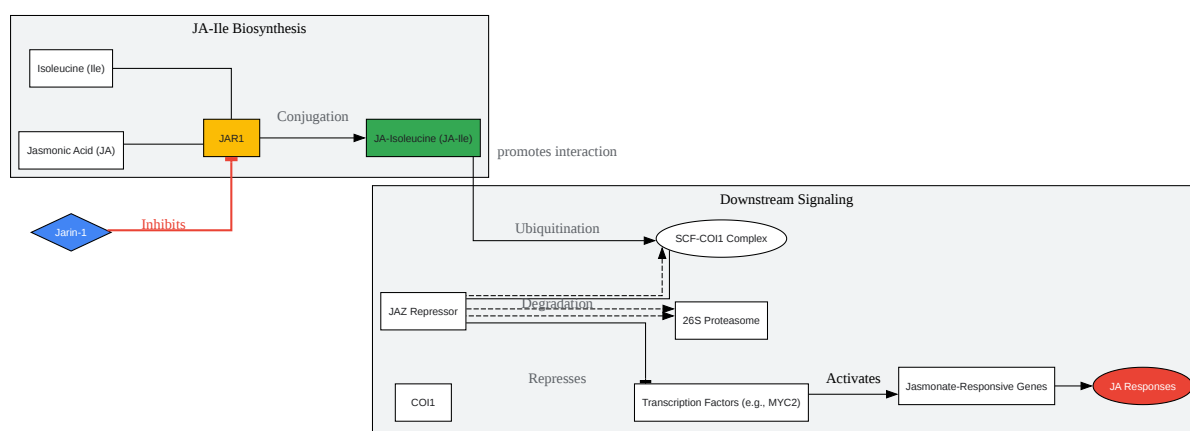
Procedure:

- Germinate seeds on sterile agar plates.
- Transfer seedlings of uniform size to fresh agar plates containing different treatment combinations:
 - Control (no MeJA, no **Jarin-1**)
 - MeJA alone (e.g., 10 μ M)
 - **Jarin-1** alone (e.g., 5 μ M, 10 μ M)
 - MeJA + **Jarin-1** (e.g., 10 μ M MeJA + 5 μ M **Jarin-1**; 10 μ M MeJA + 10 μ M **Jarin-1**)
- Incubate the plates vertically in a growth chamber for a specified period (e.g., 7-10 days).
- Measure the primary root length of the seedlings for each treatment.

- Statistically analyze the data to determine the effect of **Jarin-1** on MeJA-induced root growth inhibition.^{[10][11]}

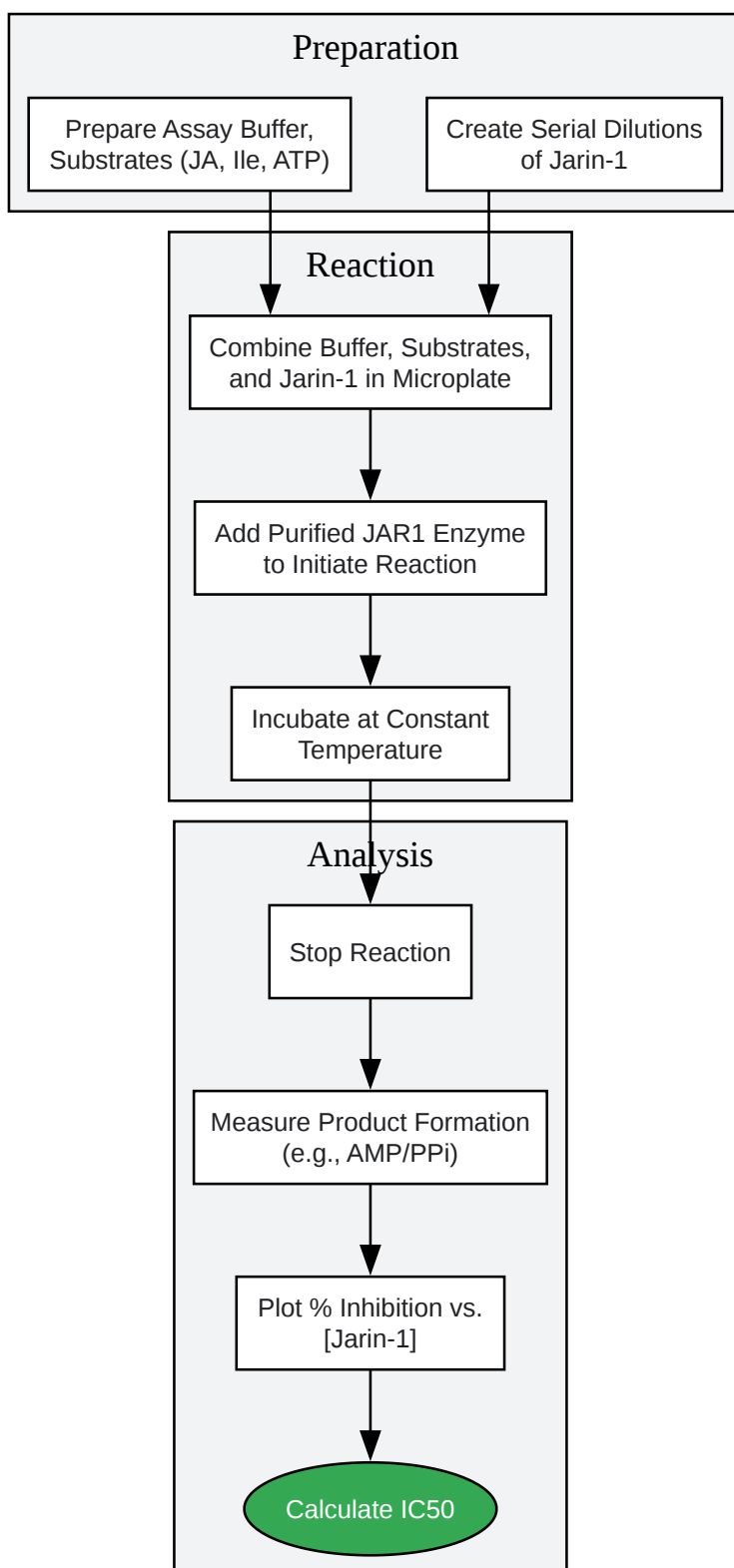
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).



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Caption: The Jasmonate Signaling Pathway and the Point of Inhibition by **Jarin-1**.



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Caption: Experimental Workflow for the In Vitro JAR1 Inhibition Assay.

Conclusion

Jarin-1 is an invaluable tool for researchers studying jasmonate signaling. Its high specificity for JAR1 allows for the targeted inhibition of JA-Ile biosynthesis, enabling a clearer understanding of the downstream consequences of jasmonate signaling disruption. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at further elucidating the complex roles of jasmonates in plant biology. For professionals in drug development, particularly in the agrochemical sector, **Jarin-1** serves as a lead compound and a model for the development of novel regulators of plant growth and defense. However, the observed species-specific activity of **Jarin-1** underscores the importance of validating its efficacy in the specific plant system under investigation.

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